Benzyl myristate
Overview
Description
Benzyl myristate is an emollient that has a silicone-like feel and multiple functions in cosmetic products . It is used in various industries such as food, cosmetics, and pharmaceutics .
Synthesis Analysis
Benzyl myristate can be synthesized by the reaction of myristoyl chloride and a slight excess of benzyl alcohol . The reaction mixture is continuously stirred at 80 °C in an oil-bath for an appropriate time, and the progress of the reaction is monitored by TLC .
Molecular Structure Analysis
The molecular formula of Benzyl myristate is C21H34O2 . It has an average mass of 318.493 Da and a monoisotopic mass of 318.255890 Da .
Chemical Reactions Analysis
Benzyl myristate can be generated using the Williamson Ether Synthesis . In the case of benzyl alcohol oxidation, it can be studied over a Pd/Al2O3 catalyst .
Physical And Chemical Properties Analysis
Benzyl myristate has a density of 0.9±0.1 g/cm3, a boiling point of 404.8±14.0 °C at 760 mmHg, and a flash point of 107.2±18.5 °C . It has a molar refractivity of 97.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 340.3±3.0 cm3 .
Scientific Research Applications
Magnetic Fluids Research
- Magnetite-Myristate-Benzene Magnetic Fluids : A study by Feoktystov et al. (2009) explored magnetic fluids using myristic acid as an alternative stabilizer to oleic acid. This research indicates the potential of benzyl myristate in developing advanced magnetic fluids.
Cosmetic Applications
- Emollient Ester in Cosmetics : A new emollient ester named Crodamol STS, which includes PPG-3 Benzyl Ether Myristate, was investigated by Gao, Pereira, and Obukowho (2005). This study highlights its applications in enhancing hair shine and in various cosmetic products.
Toxicology Studies
- Toxicity and Carcinogenicity Studies : Stenbäck and Shubik (1974) conducted research on the potential carcinogenicity and toxicity of several cutaneous agents, including isopropyl myristate. While not directly studying benzyl myristate, this research provides context on the safety assessment of similar compounds.
Pharmaceutical Applications
- Drug Release Studies : Research by Chen-Chow and Frank (1981) on the release of lidocaine and benzocaine from aqueous gels using isopropyl myristate as a solvent could provide insights into similar uses for benzyl myristate.
Alternative Models in Drug Discovery
- Galleria Mellonella Model : In a study on solvent options for in vivo assays using the Galleria mellonella larvae model, Suay-García et al. (2019) included isopropyl myristate as one of the non-aqueous solvents. This might imply potential applications for benzyl myristate in similar biological models.
Environmental and Industrial Research
- Air Pollutants in Cement Kilns : A study by Sidhu et al. (2001) investigating hazardous air pollutants' formation from reactions of organics in cement kilns used benzene/myristic acid mixtures, suggesting the relevance of myristic acid derivatives like benzyl myristate in environmental research.
Safety And Hazards
Future Directions
The future directions of Benzyl myristate could involve its use in the food and beverage industry due to its health-beneficial characteristics and desired flavor properties . It could also be used in the development of cost-effective, rapid, reliable, robust, and eco-friendly analytical techniques to detect adulterants in essential oils .
properties
IUPAC Name |
benzyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGCEIAYMZKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185091 | |
Record name | Benzyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl myristate | |
CAS RN |
31161-71-4 | |
Record name | Benzyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31161-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93YQ04RQ2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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